

Application Note: High-Sensitivity Quantification of 2,4-Diaminotoluene in Human Biological Fluids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminotoluene

Cat. No.: B122806

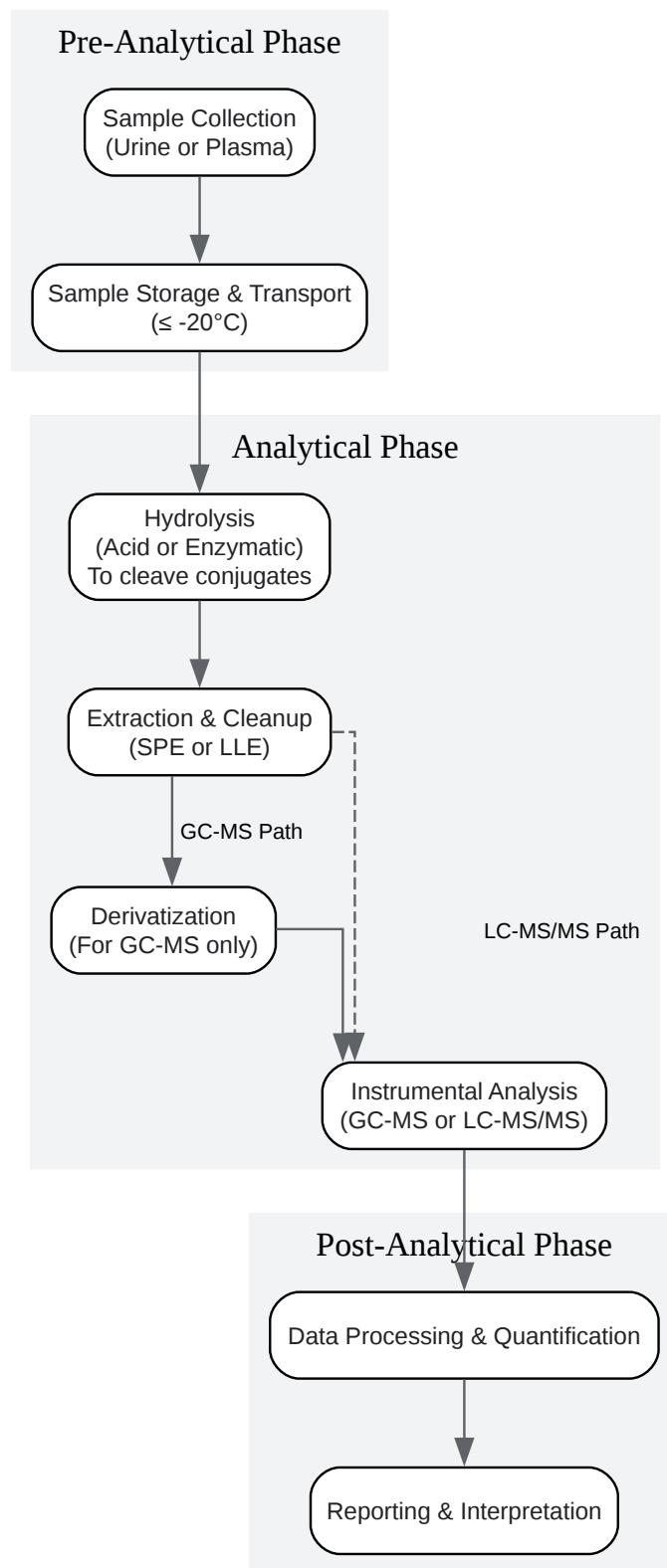
[Get Quote](#)

Abstract

This technical guide provides comprehensive, field-proven protocols for the quantitative analysis of **2,4-Diaminotoluene** (2,4-TDA) in human urine and plasma. 2,4-TDA is a primary metabolite and a critical biomarker for assessing occupational exposure to 2,4-toluene diisocyanate (TDI), a compound widely used in the production of polyurethane foams and other polymers.^{[1][2]} Given that 2,4-TDA is reasonably anticipated to be a human carcinogen, accurate and sensitive monitoring is paramount for industrial hygiene and toxicological studies.^[3] We present two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step guidance from sample collection to final data analysis, ensuring scientific integrity and reproducible results.

Introduction: The Rationale for 2,4-TDA Biomonitoring

2,4-Toluene diisocyanate (TDI) is a highly reactive compound, and occupational exposure can occur via inhalation and dermal contact.^[3] Once in the body, TDI is metabolized, and its corresponding diamine, 2,4-TDA, is excreted in urine, primarily as conjugates (e.g., glucuronides and sulfates).^{[4][5]} The quantification of total 2,4-TDA in biological fluids after a


hydrolysis step serves as a reliable indicator of TDI uptake.[2][6] The development of sensitive and specific analytical methods is therefore essential for assessing exposure levels, verifying the efficacy of safety measures in the workplace, and conducting toxicokinetic studies.[7]

This application note details two gold-standard analytical techniques. The choice between GC-MS and LC-MS/MS often depends on instrument availability, desired sensitivity, and sample throughput.

- Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique. Due to the low volatility and polar nature of 2,4-TDA, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[8][9]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, often considered the state-of-the-art for biomonitoring. It can directly analyze the polar 2,4-TDA without the need for derivatization, simplifying sample preparation.[10][11]

Comprehensive Analytical Workflow

The accurate determination of 2,4-TDA is a multi-stage process. Each stage is critical for the integrity of the final result. The general workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the determination of 2,4-TDA in biological fluids.

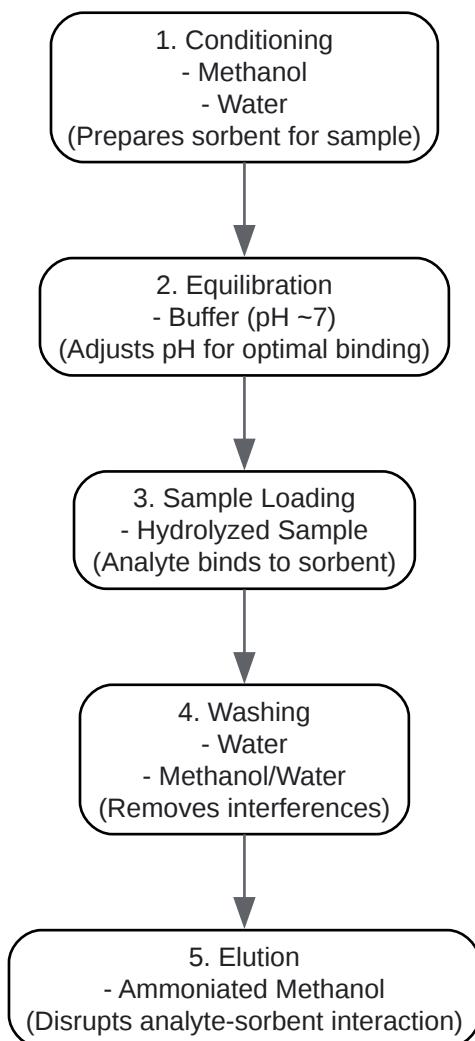
Experimental Protocols

PART A: Sample Collection and Handling

Rationale: Analyte stability is critical. Improper collection and storage can lead to degradation of 2,4-TDA, yielding artificially low results.

- Urine Collection:
 - Collect mid-stream urine samples in sterile, polypropylene containers.
 - Record the time of collection and total volume if 24-hour excretion rates are required.
Post-shift samples are commonly used for occupational monitoring.[\[2\]](#)
 - For normalization of urine concentration, creatinine levels should also be determined.
- Plasma Collection:
 - Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
 - Centrifuge at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.
 - Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
- Storage and Transport:
 - Immediately after collection and processing, freeze all samples at $\leq -20^{\circ}\text{C}$. For long-term storage (> 1 month), -80°C is recommended.
 - Ship samples frozen on dry ice to the analytical laboratory. Avoid repeated freeze-thaw cycles.

PART B: Sample Preparation


Protocol 1: Acid Hydrolysis of Urine and Plasma

Causality: 2,4-TDA is excreted as water-soluble glucuronide and sulfate conjugates.[\[5\]](#) Acid hydrolysis is a robust and common method to cleave these conjugates, liberating the free 2,4-TDA for extraction and analysis.[\[2\]](#)[\[10\]](#)

- Thaw the biological sample (urine or plasma) at room temperature.
- Pipette 1.0 mL of the sample into a 15 mL screw-cap glass tube.
- Add an appropriate internal standard (e.g., deuterated 2,4-TDA) to each sample, quality control, and calibration standard.
- For urine, add 1.0 mL of concentrated sulfuric acid (H_2SO_4). For plasma, which is a more complex matrix, a gentler basic hydrolysis with 0.3 M NaOH for 24 hours can also be considered to minimize protein precipitation issues.[\[6\]](#)
- Securely cap the tubes and vortex for 10 seconds.
- Place the tubes in a heating block or water bath at 100°C for 1.5 hours.[\[10\]](#)[\[11\]](#)
- Allow the samples to cool completely to room temperature.
- Neutralize the sample by slowly adding concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7. This step is highly exothermic; perform it in an ice bath.
- Proceed immediately to the extraction step.

Protocol 2: Solid-Phase Extraction (SPE)

Causality: SPE is a highly effective technique for sample cleanup and concentration.[\[12\]](#)[\[13\]](#) It removes endogenous interferences from the biological matrix (salts, proteins, etc.) that can suppress instrument response and contaminate the analytical system. A mixed-mode cation-exchange sorbent is ideal for retaining the basic amine structure of 2,4-TDA.[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

- Cartridge: Mixed-mode Cation Exchange (e.g., MCX) SPE cartridge (e.g., 3 mL, 60 mg).
- Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.
- Loading: Slowly pass the neutralized, hydrolyzed sample through the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
- Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar and non-polar interferences, respectively.

- Elution: Elute the 2,4-TDA from the cartridge using 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[16]
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
- The dried residue is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

PART C: GC-MS Analysis Protocol

Protocol 3: Derivatization with Heptafluorobutyric Anhydride (HFBA)

Causality: The primary amino groups of 2,4-TDA make it polar and prone to hydrogen bonding, resulting in poor chromatographic peak shape and low volatility.[8] Derivatization with HFBA replaces the active hydrogens on the amine groups with non-polar heptafluorobutyryl groups. This increases volatility and thermal stability, making the analyte suitable for GC analysis. The fluorine atoms also enhance sensitivity in mass spectrometry, especially with negative chemical ionization.[2][8][16]

- To the dried residue from the SPE step, add 100 μ L of ethyl acetate and 50 μ L of Heptafluorobutyric Anhydride (HFBA).
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 60°C for 30 minutes to ensure complete reaction.
- Cool the vial to room temperature.
- Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
- Reconstitute the derivatized sample in 100 μ L of a suitable solvent (e.g., toluene or hexane) for GC-MS injection.

Table 1: Recommended GC-MS Instrumental Parameters

Parameter	Setting	Rationale
Gas Chromatograph		
Injection Volume	1 μ L	Standard volume for splitless injection.
Inlet Temperature	250°C	Ensures rapid volatilization of the derivatized analyte.
Injection Mode	Splitless	Maximizes transfer of analyte to the column for trace analysis.
Carrier Gas	Helium (99.999% purity)	Inert carrier gas providing good chromatographic efficiency.
Flow Rate	1.2 mL/min (Constant Flow)	Optimal flow for most 30m x 0.25mm ID columns.
GC Column		
Type	5% Phenyl-Methylpolysiloxane	A mid-polarity column suitable for separating aromatic amines.
Dimensions	30 m x 0.25 mm ID, 0.25 μ m film	Standard dimensions providing good resolution and capacity.
Oven Program		
Initial Temperature	80°C, hold for 1 min	Allows for focusing of analytes at the head of the column.
Ramp 1	20°C/min to 280°C	Rapid ramp to elute the derivatized TDA in a reasonable time.
Final Hold	Hold at 280°C for 5 min	Ensures all components are eluted from the column.
Mass Spectrometer		

Ionization Mode	Electron Ionization (EI) or NCI	EI is robust and provides standard libraries; NCI can offer higher sensitivity.
Ion Source Temp.	230°C	Standard temperature for EI source.
Quadrupole Temp.	150°C	Standard temperature for quadrupole mass filter.
Acquisition Mode	Selected Ion Monitoring (SIM)	Increases sensitivity and selectivity by monitoring specific ions.
Monitored Ions	To be determined empirically based on the mass spectrum of the derivatized 2,4-TDA.	Select characteristic, abundant ions for quantification and qualification.

PART D: LC-MS/MS Analysis Protocol

Causality: LC-MS/MS provides high selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This two-stage mass filtering significantly reduces background noise and enhances sensitivity, making it ideal for complex biological matrices.[17]

- Reconstitution: To the dried residue from the SPE step, add 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial.
- The sample is now ready for LC-MS/MS injection.

Table 2: Recommended LC-MS/MS Instrumental Parameters

Parameter	Setting	Rationale
Liquid Chromatograph		
Injection Volume	5 μ L	Balances sensitivity with potential matrix effects.
Column	C18, e.g., 2.1 x 100 mm, 1.8 μ m	Reversed-phase C18 provides good retention for aromatic amines.
Column Temp.	40°C	Improves peak shape and reduces viscosity.
Mobile Phase		
A	0.1% Formic Acid in Water	Acidified mobile phase promotes protonation of the analyte for positive ion mode.
B	0.1% Formic Acid in Acetonitrile	Organic solvent for eluting the analyte from the C18 column.
Flow Rate	0.4 mL/min	Typical flow rate for a 2.1 mm ID column.
Gradient Program		
0.0 - 1.0 min	5% B	Initial condition for sample loading and retention.
1.0 - 5.0 min	5% to 95% B	Gradient to elute 2,4-TDA.
5.0 - 6.0 min	95% B	Column wash.
6.1 - 8.0 min	5% B	Re-equilibration for the next injection.
Tandem Mass Spec.		
Ionization Mode	Electrospray Ionization (ESI), Positive	ESI is effective for polar compounds; positive mode for protonated amines.

Capillary Voltage	~3.5 kV	Typical voltage for stable spray in ESI positive mode.
Source Temp.	~150°C	Optimized to assist desolvation without degrading the analyte.
Desolvation Temp.	~400°C	High temperature to ensure efficient solvent evaporation.
Acquisition Mode	Multiple Reaction Monitoring (MRM)	For maximum sensitivity and selectivity.
MRM Transitions		
2,4-TDA Precursor	m/z 123.1 [M+H] ⁺	Protonated molecular ion of 2,4-TDA.[10][11]
2,4-TDA Product 1	e.g., m/z 106.1 (Quantifier)	Characteristic fragment ion for quantification.
2,4-TDA Product 2	e.g., m/z 77.1 (Qualifier)	Second fragment ion for confirmation.
Note:	MRM transitions and collision energies must be optimized for the specific instrument used.	

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. The analytical method should be validated according to established guidelines, assessing the parameters summarized below. [18][19][20]

Table 3: Summary of Method Validation Parameters

Parameter	Description	Acceptance Criteria (Typical)
Linearity	The ability to elicit test results that are directly proportional to the analyte concentration.	Calibration curve with a coefficient of determination (r^2) > 0.99 . [16]
Limit of Detection (LOD)	The lowest analyte concentration that can be reliably distinguished from background noise.	Signal-to-Noise ratio (S/N) ≥ 3 .
Limit of Quantification (LOQ)	The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.	S/N ≥ 10 ; precision and accuracy within $\pm 20\%$. [16]
Precision	The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision.	Relative Standard Deviation (RSD) $\leq 15\text{-}20\%$.
Accuracy/Recovery	The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations.	80-120% recovery.
Matrix Effect	The suppression or enhancement of ionization due to co-eluting matrix components in LC-MS/MS.	Assessed by comparing the response of an analyte in matrix versus in neat solution.
Stability	Analyte stability in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).	Analyte concentration should remain within $\pm 15\%$ of the initial value.

Quality Control (QC):

- Internal Standards (IS): A stable isotope-labeled version of the analyte (e.g., 2,4-TDA-d3) should be used to correct for variability in sample preparation and instrument response.
- QC Samples: Prepare QC samples in the same biological matrix at low, medium, and high concentrations. These should be analyzed with each batch of unknown samples to monitor the performance of the assay.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide sensitive, specific, and reliable protocols for the determination of **2,4-Diaminotoluene** in urine and plasma. The choice of method will depend on laboratory resources and specific analytical goals. The GC-MS method is robust and widely available, but requires a derivatization step. The LC-MS/MS method offers higher throughput and sensitivity without derivatization. Both methods, when properly validated and controlled, are powerful tools for biomonitoring of TDI exposure, contributing to improved occupational safety and risk assessment.

References

- Sakai, T., Takeuchi, Y., & Ikeya, Y. (2002). LC-MS Determination of Urinary Toluenediamine in Workers Exposed to Toluenediisocyanate.
- Zhang, L., et al. (2019). [Determination of **2,4-diaminotoluene** in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry]. *Se Pu*, 37(10), 1053-1058. [Link]
- Marand, A., et al. (2005). LC-MS determination of urinary toluenediamine in workers exposed to toluenediisocyanate. *Analytical and Bioanalytical Chemistry*, 383(1), 18-23. [Link]
- Unger, P. D., & Friedman, M. A. (1979). High-performance liquid chromatography of 2,6- and **2,4-diaminotoluene**, and its application to the determination of **2,4-diaminotoluene** in urine and plasma.
- Sabbioni, G., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program Human Biomonitoring for the European Union (HBM4EU).
- Takeuchi, Y., et al. (2001). Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate. *Industrial Health*, 39(3), 205-211. [Link]

- Letzel, S., et al. (2022). Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates. *Analytical and Bioanalytical Chemistry*, 414(28), 8129-8142. [\[Link\]](#)
- Pronk, A., et al. (2019). Biomonitoring for Occupational Exposure to Diisocyanates: A Systematic Review. *Annals of Work Exposures and Health*, 63(6), 615-636. [\[Link\]](#)
- National Toxicology Program. (2021). **2,4-Diaminotoluene**. In 15th Report on Carcinogens.
- Preti, R., et al. (2021). A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. *Foods*, 10(11), 2795. [\[Link\]](#)
- Bio-Rad Laboratories.
- Tann, C. M., & Janis, G. C. (n.d.). A Study and Optimization of the Hydrolysis Efficiency of Various β -glucuronidase Enzymes. Kura Biotech. [\[Link\]](#)
- Sabik, H., et al. (2000). HPLC / MS analysis of the metabolites of 2 , 4-toluenediamine (2 , 4-TDA) and 2 , 4-toluenediisocyanate (2 , 4-TDI) in rat urine. *Journal of Analytical Toxicology*, 24(5), 332-339. [\[Link\]](#)
- Sennbro, C. J., et al. (2004). Biological monitoring of exposure to toluene diisocyanate. *Scandinavian Journal of Work, Environment & Health*, 30(5), 371-378. [\[Link\]](#)
- Campíns-Falcó, P., et al. (2011). Solid phase extraction of amines.
- CN103319352A - Technology for separating and purifying **2,4-diaminotoluene** and 2,6-diaminotoluene by derivatization crystallization process.
- Hashemi, P., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. *International Journal of Analytical Chemistry*, 2014, 820439. [\[Link\]](#)
- Lee, J. H., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. *Korean Journal for Food Science of Animal Resources*, 36(5), 664-672. [\[Link\]](#)
- Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. *Chemosphere*, 202, 389-397. [\[Link\]](#)
- Phenomenex.
- The Catholic University of Korea. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate. The Catholic University of Korea Repository. [\[Link\]](#)
- Daoud, A., et al. (n.d.). Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. PhareSST. [\[Link\]](#)
- Restek. **2,4-Diaminotoluene**.
- National Center for Biotechnology Information. **2,4-Diaminotoluene**.
- Sennbro, C. J., et al. (2006). Toxicokinetics of 2,4- and 2,6-toluenediamine in hydrolysed urine and plasma after occupational exposure to 2,4- and 2,6- toluene diisocyanate. *Journal*

of Environmental Monitoring, 8(1), 134-140. [Link]

- NIOSH. (1994). 2,4- and 2,6-TOLUENEDIAMINE (in the presence of isocyanates) 5516. NIOSH Manual of Analytical Methods. [Link]
- IMCS. (n.d.). Rapid Hydrolysis of Glucuronidated Opiates and Opioids in Urine Using IMCSzyme.
- Affinisep. Solid Phase Extraction. Affinisep. [Link]
- De Boevre, M., et al. (2012). HPLC-MS/MS analysis of deoxynivalenol and its acetylated and modified forms in human urine.
- Culleré, L., et al. (2012). Validation of a method for the analysis of biogenic amines: histamine instability during wine sample storage.
- Robert, A., et al. (2007). Study on the determination of some diamine in urine by LC-MS/MS.
- Halldorsson, H. (2018). Implementation and verification of an analytical method for the quantification of biogenic amines in seafood products. Skemman. [Link]
- Chen, Y., et al. (2019). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 9372483. [Link]
- Unger, P., & Friedman, M. (1979). High-performance liquid chromatography of 2,6- and **2,4-diaminotoluene**, and its application to the determination of **2,4-diaminotoluene** in urine and plasma. Semantic Scholar. [Link]
- PrepChem. Preparation of **2,4-diaminotoluene**. PrepChem.com. [Link]
- Ougier, E., et al. (2023). How to use human biomonitoring in chemical risk assessment Methodological aspects, recommendations, and lessons learned from HBM4EU.
- Aznar, M., et al. (2012). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. Analytical and Bioanalytical Chemistry, 404(9), 2797-2807. [Link]
- Wikipedia. **2,4-Diaminotoluene**. Wikipedia. [Link]
- Logan, B. K., & Stafford, D. T. (1992). Liquid/solid extraction on diatomaceous earth for drug analysis in postmortem blood. Journal of Forensic Sciences, 37(3), 879-887. [Link]
- Elovaara, E., et al. (2017). [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air]. Gigiena i Sanitariia, 96(6), 567-571. [Link]
- Biotage. (2014). Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis.
- Vogel, N., et al. (2018). Human biomonitoring reference values: Differences and similarities between approaches for identifying unusually high exposure of pollutants in humans. International Journal of Hygiene and Environmental Health, 221(7), 1017-1027. [Link]
- Nakayama, S. F., et al. (2022). Introducing the international human biomonitoring (i-HBM) working group's health-based guidance. International Journal of Hygiene and Environmental Health, 240, 113906. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diaminotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomonitoring for Occupational Exposure to Diisocyanates: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of 2,4- and 2,6-toluenediamine in hydrolysed urine and plasma after occupational exposure to 2,4- and 2,6- toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. LC-MS determination of urinary toluenediamine in workers exposed to toluediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. affinisep.com [affinisep.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zaguan.unizar.es [zaguan.unizar.es]

- 16. [Determination of 2,4-diaminotoluene in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. skemman.is [skemman.is]
- To cite this document: BenchChem. [Application Note: High-Sensitivity Quantification of 2,4-Diaminotoluene in Human Biological Fluids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122806#analytical-method-for-determining-2-4-diaminotoluene-in-biological-fluids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com